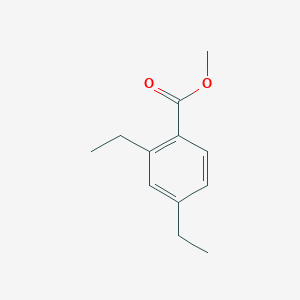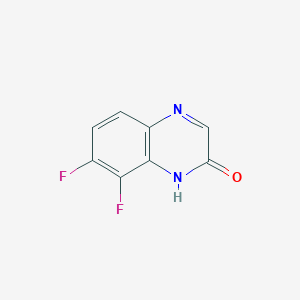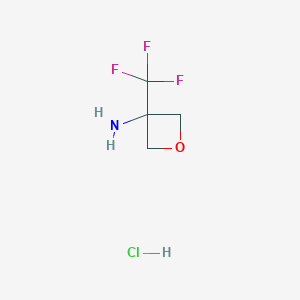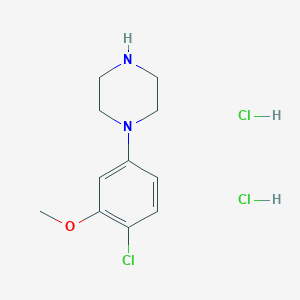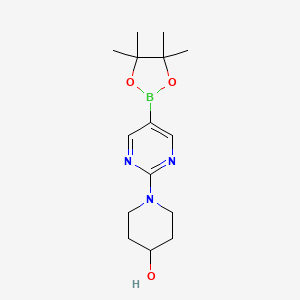![molecular formula C6H6N4O B1428593 [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol CAS No. 1160695-16-8](/img/structure/B1428593.png)
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol
Übersicht
Beschreibung
“[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” is a subtype of bioisosteric purine analogs . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of “[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” involves the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride . The reaction proceeds at room temperature by simply mixing reagents in a mortar followed by water extraction and recrystallization .Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of “[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” involve the oxidation of aminopyrimidine Schiff bases . The reaction yields a yellow solid with an 80% yield .Physical And Chemical Properties Analysis
“[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol” is a yellow solid with a melting point of 328–330 °C . Its IR (KBr) values are 3,375, 3,100 (2NH), 1,701 (C=O) .Wissenschaftliche Forschungsanwendungen
Biological Activities
[1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are non-naturally occurring small molecules that have shown a wide range of biological activities. These compounds have applications in both agriculture and medicinal chemistry due to their antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. Over the years, the development and application of TPs have accelerated, highlighting their significance in these fields (Pinheiro et al., 2020).
Synthetic Approaches
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines involves interesting and trending classes of fused heterocycles due to their valuable biological properties. Some derivatives possess herbicidal activity and can act as antifungal, antitubercular, and antibacterial agents. Additionally, polycyclic systems containing the [1,2,4]triazolo[1,5-a]-pyrimidine moiety have been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators, useful in treating Alzheimer's disease and insomnia. Their synthesis can be categorized mainly into annulation of the pyrimidine moiety to the triazole ring or vice versa, with Dimroth rearrangement also being a method for their synthesis (Fizer & Slivka, 2016).
Medicinal Chemistry and Pharmacological Applications
The [1,2,4]Triazolo[1,5‐a]pyrimidine scaffold is known for its wide range of pharmacological activities, including anticancer, antimicrobial, anti-tubercular, and as CB2 cannabinoid agonists. Its potential is evident in several clinical trials and marketed drugs, such as Trapidil and Pyroxsulam, indicating the versatility of this moiety with various functional groups in medicinal chemistry (Merugu et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c11-4-5-8-6-7-2-1-3-10(6)9-5/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIZOBKZHWGSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylmethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



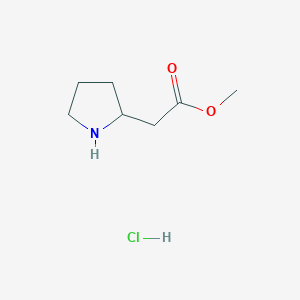
![1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-](/img/structure/B1428511.png)
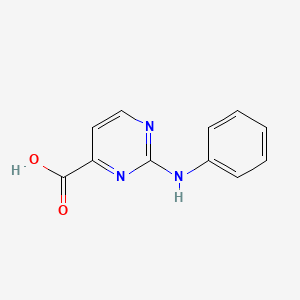
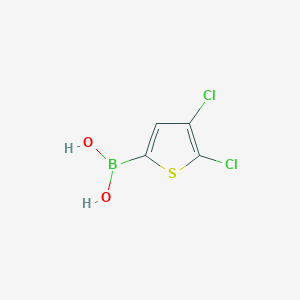
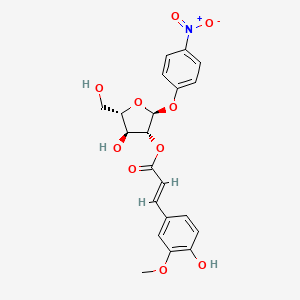
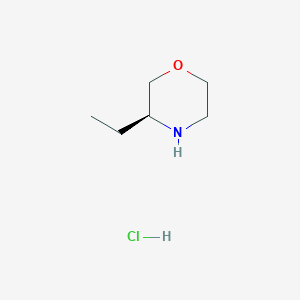
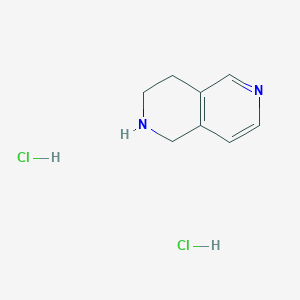
![2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1428519.png)
